Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC17942955
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23NO5 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29) |
| Standard InChI Key | GXJVEJVEJKIXCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate features a central serine backbone modified with two protective groups:
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Fmoc Group: Positioned at the α-amino group, this UV-sensitive moiety enables selective deprotection under mild basic conditions (e.g., piperidine) .
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Benzyl Ester: Attached to the carboxylic acid, this group stabilizes the compound during acidic reactions and is removable via hydrogenolysis.
The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon, critical for maintaining peptide chirality. Its InChI key (WQYIETDVEJEHCP-OSPHWJPCSA-N) uniquely identifies its structural features in chemical databases.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₃NO₅ | |
| Molecular Weight | 417.5–431.48 g/mol | |
| Optical Rotation ([α]D) | -12 ± 2° (C=1 in DMF) | |
| Melting Point | 160–162°C (glycosylated form) | |
| Solubility | DMF, DCM, toluene |
The compound’s stability is contingent on storage at 2–8°C in anhydrous conditions to prevent hydrolysis of the benzyl ester.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves sequential protection-deprotection steps:
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Fmoc Protection: Serine’s α-amino group is protected using Fmoc-Cl in a biphasic solvent system (e.g., dioxane/water) .
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Benzyl Esterification: The carboxylic acid is esterified with benzyl bromide in the presence of a base like DIEA.
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Glycosylation (Optional): For glycopeptide synthesis, the hydroxyl group undergoes glycosylation with sugar acetates catalyzed by InBr₃ .
A representative glycosylation procedure from involves:
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Reactants: β-Glucose peracetate (17.8 g, 45.6 mMol), Fmoc-L-serine (4.98 g, 15.2 mMol), InBr₃ (808 mg, 1.52 mMol).
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Conditions: Toluene/CH₂Br₂ (80:8 mL), 110°C, 3–4 hours.
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Yield: 67% after recrystallization.
Applications in Scientific Research
Peptide Synthesis
As a building block in SPPS, this compound enables the incorporation of serine residues with orthogonal protection. Its Fmoc group is compatible with automated synthesizers, allowing for the construction of complex peptides like antimicrobial agents and hormone analogs .
Glycopeptide Development
The compound’s hydroxyl group serves as an anchor for glycosylation, critical for synthesizing glycoproteins implicated in immune responses and cell signaling. InBr₃-mediated reactions yield β-linked glycosides with >90% efficiency, surpassing traditional methods .
Drug Design
Modified derivatives of this compound are explored as protease inhibitors and antibody-drug conjugates. For example, glycosylated forms enhance the pharmacokinetic profiles of anticancer drugs by improving solubility and target specificity .
Recent Advances and Future Directions
Catalytic Innovations
Recent studies highlight InBr₃’s superiority over BF₃·OEt₂ in glycosylation, reducing side products like orthoesters by 40% . Computational models suggest that InBr₃’s larger ionic radius stabilizes transition states, enhancing regioselectivity .
Biotechnological Applications
Engineered variants of this compound are being tested in mRNA display platforms for directed evolution of therapeutic peptides. Preliminary data show a 3-fold increase in library diversity compared to conventional building blocks .
Sustainability Initiatives
Efforts to replace benzyl esters with greener alternatives (e.g., PEG-based esters) are underway, aiming to reduce reliance on palladium catalysts in deprotection steps.
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